Landiolol, (2R,4R)-
Description
Contextualization of Beta-Adrenergic Receptor Antagonism in Mechanistic Studies
Beta-adrenergic receptor (β-AR) antagonists, commonly known as beta-blockers, are pivotal in studying the physiological and pathological roles of the sympathetic nervous system. nih.govrevespcardiol.org These receptors, primarily divided into β1, β2, and β3 subtypes, are G protein-coupled receptors that respond to endogenous catecholamines like adrenaline and noradrenaline. revespcardiol.org Their activation triggers a cascade of intracellular signaling events, predominantly through the Gs protein-adenylyl cyclase-cAMP pathway, leading to various physiological responses. ahajournals.org
Mechanistic studies utilize beta-blockers to dissect these signaling pathways. By selectively blocking specific receptor subtypes, researchers can elucidate the distinct roles each subtype plays in cardiac function, vascular tone, and metabolic processes. revespcardiol.org The use of highly selective antagonists is crucial for minimizing off-target effects and obtaining clear, interpretable results. Landiolol (B1674458), and specifically its (2R,4R)-isomer, offers a high degree of β1-selectivity, making it a valuable tool in such investigations. newdrugapprovals.orgnih.gov The selectivity of landiolol for the β1-receptor is reported to be 255 times higher than for the β2-receptor. newdrugapprovals.orgwikipedia.orggeneesmiddeleninformatiebank.nl
The Significance of (2R,4R)-Stereoisomerism in Drug Discovery and Pharmacological Research
The spatial arrangement of atoms in a molecule, or stereochemistry, is a fundamental concept in drug discovery and pharmacology. washington.eduijpsjournal.com Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. solubilityofthings.com These enantiomers can exhibit profound differences in their pharmacological activity, with one isomer often being significantly more potent or having a different biological effect than the other. washington.eduijpsjournal.com
Landiolol possesses two chiral centers, resulting in four possible stereoisomers. geneesmiddeleninformatiebank.nl The (2R,4R) designation specifies the absolute configuration at these two centers. Research has consistently shown that the biological activity of chiral drugs is highly dependent on their stereochemistry. nih.gov For instance, the different stereoisomers of the antifungal agent ketoconazole (B1673606) show varied efficacy in inhibiting different cytochrome P-450 enzymes. nih.gov Therefore, the study of a single, pure stereoisomer like (2R,4R)-Landiolol is essential for understanding its precise interaction with its biological target and for developing safer and more effective therapeutic agents. The use of a single enantiomer, the S,S-enantiomer, is believed to contribute to fewer hypotensive side effects. wikipedia.orgfda.gov
Scope and Research Focus on the Chemical Biology of (2R,4R)-Landiolol
The chemical biology of (2R,4R)-Landiolol in an academic context centers on its molecular interactions and their downstream cellular consequences. Research in this area investigates:
Receptor Binding Affinity and Selectivity: Quantitative studies determine the binding affinity (Kᵢ) of (2R,4R)-Landiolol for β1 and β2-adrenergic receptors to confirm its high selectivity.
Mechanism of Action: Investigations focus on how (2R,4R)-Landiolol competitively inhibits the binding of catecholamines to β1-receptors, thereby blocking the subsequent signaling cascade. wikipedia.orgconsensus.app It does not exhibit intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity. newdrugapprovals.orgwikipedia.orggeneesmiddeleninformatiebank.nlfda.gov
Structure-Activity Relationships (SAR): By comparing the activity of (2R,4R)-Landiolol with its other stereoisomers and related molecules, researchers can identify the key structural features responsible for its potent and selective β1-antagonism.
Metabolism: Studies on the metabolic fate of (2R,4R)-Landiolol reveal its rapid hydrolysis by plasma and liver esterases into inactive metabolites, contributing to its ultra-short duration of action. newdrugapprovals.orgfda.gov The primary metabolite, M1, has less than 1/40th of the pharmacological activity of the parent compound. fda.gov
Interactive Data Tables
Below are interactive tables summarizing key research findings related to the chemical and pharmacological properties of Landiolol.
Table 1: Pharmacokinetic Parameters of Landiolol in Different Populations
| Parameter | Japanese Population | Caucasian Population |
| Clearance (mL/kg·min) | 41.8 | 52.8 |
| Volume of Distribution (mL/kg) | 242 | 366 |
| Half-life (min) | 3.96 | 4.52 |
| Cmax (mcg/mL) | 1.01 | 0.98 |
Data sourced from a comparative pharmacokinetic study. nih.gov
Table 2: Comparative Receptor Selectivity of Landiolol and Esmolol (B25661)
| Beta-Blocker | β1/β2 Selectivity Ratio |
| Landiolol | 255:1 |
| Esmolol | 33:1 |
This data highlights the significantly higher β1-selectivity of Landiolol compared to Esmolol, another short-acting beta-blocker. nih.govresearchgate.net
Properties
CAS No. |
144256-25-7 |
|---|---|
Molecular Formula |
C25H39N3O8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m1/s1 |
InChI Key |
WMDSZGFJQKSLLH-IRLDBZIGSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C |
Origin of Product |
United States |
Ii. Advanced Pharmacological Characterization of 2r,4r Landiolol
Beta-Adrenergic Receptor Interactions and Selectivity Profile
Quantitative Receptor Binding Kinetics and Affinity (Ki values) for Beta-1 and Beta-2 Adrenoceptors
(2R,4R)-Landiolol, an ultra-short-acting beta-blocker, demonstrates a high affinity for beta-1 (β1) adrenergic receptors and a significantly lower affinity for beta-2 (β2) adrenoceptors. wikipedia.orgpatsnap.com This differential affinity is quantified by the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.
In studies using recombinant human β-adrenoceptors, the Ki values for landiolol (B1674458) were determined to be 62.1 nM for β1-receptors and 1890 nM for β2-receptors. hres.cageneesmiddeleninformatiebank.nl Another study reported similar findings with Ki values of 62 nM for β1 and 1890 nM for β2 in human receptors. In canine models, the Ki values were 993 nM for β1 and 12416 nM for β2 adrenoceptors. This data underscores the compound's preferential binding to the β1-adrenoceptor subtype.
Table 1: Ki Values of (2R,4R)-Landiolol for Human and Canine Beta-Adrenoceptors
| Species | Receptor Subtype | Ki Value (nM) |
|---|---|---|
| Human | Beta-1 | 62.1 hres.cageneesmiddeleninformatiebank.nl |
| Human | Beta-2 | 1890 hres.cageneesmiddeleninformatiebank.nl |
| Canine | Beta-1 | 993 |
| Canine | Beta-2 | 12416 |
Ligand Selectivity for Beta-1 versus Beta-2 Adrenoceptors
The selectivity of (2R,4R)-Landiolol for β1-adrenoceptors over β2-adrenoceptors is a defining characteristic of its pharmacological profile. wikipedia.orgpatsnap.comnih.gov This high degree of cardioselectivity is often expressed as a ratio of the Ki values (Ki β2 / Ki β1). Based on the reported Ki values, the β1/β2 selectivity ratio for landiolol is approximately 255. wikipedia.orgnih.govdovepress.comnih.govnih.govimmune-system-research.com Some studies have reported this ratio to be in the range of 216 to 255. researchgate.netoup.com This indicates that landiolol is about 255 times more selective for β1-receptors than for β2-receptors. wikipedia.orghres.cageneesmiddeleninformatiebank.nl This high selectivity index is responsible for its potent negative chronotropic effects with a reduced impact on blood pressure, as β2-receptors are involved in peripheral vasodilation. dovepress.commdpi.com
Comparative Analysis of Receptor Selectivity and Potency with Other Beta-Blockers (e.g., Esmolol)
When compared to other beta-blockers, particularly the short-acting agent esmolol (B25661), (2R,4R)-Landiolol exhibits a superior β1-selectivity profile. nih.govdovepress.comresearchgate.netoup.com Esmolol has a reported β1/β2 selectivity ratio of approximately 33. nih.govresearchgate.net This makes landiolol's cardioselectivity about seven to eight times higher than that of esmolol. nih.govresearchgate.netoup.com
In terms of potency, in vivo studies have suggested that landiolol has approximately nine times greater beta-blocking activity than esmolol. nih.govmdpi.com The Ki values for esmolol at human β1 and β2-receptors have been reported as 125 nM and 2620 nM, respectively.
Table 2: Comparative Selectivity and Affinity of Beta-Blockers
| Compound | Human β1 Ki (nM) | Human β2 Ki (nM) | β1/β2 Selectivity Ratio |
|---|---|---|---|
| (2R,4R)-Landiolol | 62 | 1890 | 255 wikipedia.orgnih.govdovepress.comnih.govnih.govimmune-system-research.com |
| Esmolol | 125 | 2620 | 33 nih.govresearchgate.net |
| Propranolol (B1214883) | - | - | 0.68 nih.gov |
This enhanced cardioselectivity of landiolol contributes to its clinical profile, allowing for effective heart rate control with a lower propensity for inducing hypotension compared to less selective beta-blockers. nih.govdovepress.com
Molecular and Cellular Pharmacodynamics
G Protein-Coupled Receptor (GPCR) Signaling Modulation
(2R,4R)-Landiolol exerts its effects by modulating the signaling pathways of G protein-coupled receptors (GPCRs), specifically the β1-adrenergic receptors which are predominantly located in the heart. patsnap.comnih.govdrugbank.comnih.gov These receptors are integral to the sympathetic nervous system's regulation of cardiac function. patsnap.com
The binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1-adrenergic receptors typically activates a stimulatory G protein (Gs). nih.govdrugbank.comresearchgate.netmedchemexpress.com This activation, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govnih.govresearchgate.netmedchemexpress.com cAMP acts as a crucial second messenger, initiating a cascade of intracellular events that lead to increased heart rate and contractility. nih.govimmune-system-research.comresearchgate.net
By competitively blocking β1-adrenergic receptors, (2R,4R)-Landiolol inhibits the activation of adenylyl cyclase by catecholamines. nih.govimmune-system-research.comresearchgate.net This inhibitory action leads to a reduction in the intracellular production of cAMP. nih.govimmune-system-research.comresearchgate.net Consequently, the downstream signaling pathways mediated by cAMP are attenuated, resulting in the negative chronotropic effects characteristic of beta-blockade. nih.govdrugbank.com Some research suggests that landiolol may exhibit a very slight partial agonistic effect on β1-receptors at high concentrations, leading to a minor elevation of cAMP. researchgate.netnih.gov
Beta-Arrestin Pathway Activation and Signaling Bias, including ERK1/2 Phosphorylation
(2R,4R)-Landiolol demonstrates biased agonism at the β1-adrenergic receptor. researchgate.netnih.gov While it acts as an antagonist to the classical G-protein-cAMP pathway, it shows partial agonist activity through the β-arrestin signaling pathway. researchgate.netnih.gov This signaling bias is particularly evident at high concentrations of the compound. researchgate.netnih.gov
A key downstream effect of this β-arrestin pathway activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.netnih.gov Studies using human embryonic kidney (HEK)293 cell lines that express human β1-adrenergic receptors have shown that landiolol can induce a robust increase in the phosphorylation of ERK1/2. researchgate.net This effect contrasts with the very modest rise in cAMP levels, highlighting the drug's preference for the β-arrestin pathway over the G-protein pathway. researchgate.net This stimulation of the β-arrestin pathway, leading to ERK1/2 activation, is thought to be cardioprotective, particularly by counteracting potential cardiotoxic effects that can arise from chronic G-protein pathway stimulation. nih.gov
| Signaling Pathway | Effect of (2R,4R)-Landiolol | Key Downstream Mediator | Observed Outcome |
|---|---|---|---|
| G-Protein Coupled Pathway | Antagonist / Very Slight Partial Agonist | cAMP | Very modest increase in cAMP levels researchgate.net |
| Beta-Arrestin Pathway | Partial Agonist / Biased Agonist | β-arrestin | Robust phosphorylation of ERK1/2 researchgate.netnih.gov |
Effects on Cardiac Ion Channel Function (in vitro models), including L-type Calcium Current and Inward Rectifier Potassium Current
In vitro studies on isolated cardiac myocytes have demonstrated that (2R,4R)-Landiolol has minimal effects on key cardiac ion channels. ucl.ac.uknih.gov Specifically, it shows little to no inhibitory activity on the L-type calcium current (ICa,L) and the inward rectifier potassium current (IK1). ucl.ac.uknih.gov The L-type calcium current is crucial for the plateau phase of the cardiac action potential and for initiating calcium-induced calcium release, which leads to myocyte contraction. mdpi.com The inward rectifier potassium current is important for maintaining the resting membrane potential and for the final phase of repolarization. researchgate.net
The lack of significant interaction with these channels distinguishes landiolol from other β-blockers like esmolol, which has been shown to inhibit both ICa,L and IK1 in a dose-dependent manner. ucl.ac.uk This minimal effect on ion channels contributes to landiolol's distinct electrophysiological and inotropic profile, particularly its weaker negative inotropic effect compared to its potent chronotropic action. ucl.ac.uknih.gov
| Ion Channel | Function in Cardiomyocytes | Effect of (2R,4R)-Landiolol (in vitro) |
|---|---|---|
| L-type Calcium Current (ICa,L) | Action potential plateau, excitation-contraction coupling mdpi.com | Minimal to no inhibitory effect ucl.ac.uknih.govnih.gov |
| Inward Rectifier Potassium Current (IK1) | Maintains resting membrane potential, final repolarization researchgate.net | Minimal to no inhibitory effect ucl.ac.uknih.gov |
Absence of Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity (in vitro assessment)
(2R,4R)-Landiolol does not possess intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity (MSA), also known as quinidine-like activity. fortuneonline.orgnih.govnih.govdntb.gov.uaresearchgate.netresearchgate.net This has been consistently demonstrated in various in vitro assessments. fortuneonline.orgnih.govnih.govresearchgate.net
ISA refers to the capacity of a β-blocker to partially stimulate β-adrenergic receptors, which would lead to a slight increase in heart rate and contractility. The absence of ISA means that landiolol acts as a pure antagonist at the receptor in the context of G-protein signaling, preventing stimulation by catecholamines without causing any partial activation itself. dntb.gov.ua
Membrane-stabilizing activity is a property of some drugs that involves the blockade of sodium channels, similar to the action of Class I antiarrhythmics like quinidine. physiology.org This effect is independent of β-adrenoreceptor blockade and can influence the cardiac action potential. In vitro studies have confirmed that landiolol is devoid of this membrane-stabilizing effect. fortuneonline.orgnih.govnih.govresearchgate.net This characteristic contributes to its high cardiac selectivity and differentiates it from non-selective β-blockers that may exhibit such properties.
Inotropic and Chronotropic Modulatory Mechanisms in Isolated Cardiac Preparations
Studies on isolated heart preparations have provided detailed insights into the modulatory effects of (2R,4R)-Landiolol on cardiac contractility (inotropism) and heart rate (chronotropism). A key finding is the separation of its potent negative chronotropic effect from a significantly less pronounced negative inotropic effect, especially when compared to esmolol. nih.gov
In isolated rabbit hearts pre-stimulated with isoproterenol (B85558) to induce tachycardia, landiolol produced a dose-dependent decrease in heart rate (HR) that was comparable to esmolol. nih.gov However, at the same concentrations, esmolol caused a much more profound depression of left ventricular developed pressure (LVDP) and the maximal rate of left ventricular force development (LVdP/dtmax), which are key indicators of myocardial contractility. nih.gov This suggests that landiolol's mechanism of action results in a powerful heart rate-lowering effect with a weaker negative impact on the force of contraction. nih.gov This distinct profile is attributed to its high β1-selectivity and its minimal effect on cardiac ion channels that influence contractility. ucl.ac.uk
| Drug | Concentration (M) | Heart Rate (HR) (beats/min) | Left Ventricular Developed Pressure (LVDP) (mmHg) | LVdP/dtmax (mmHg/s) |
|---|---|---|---|---|
| (2R,4R)-Landiolol | 1 x 10-6 | 206 ± 19 | 85 ± 17 | 1148 ± 204 |
| 3 x 10-6 | 177 ± 18 | 78 ± 19 | 1040 ± 235 | |
| 1 x 10-5 | 133 ± 18 | 70 ± 21 | 925 ± 243 | |
| 3 x 10-5 | 100 ± 12 | 68 ± 20 | 897 ± 236 | |
| 1 x 10-4 | 80 ± 11 | 64 ± 20 | 852 ± 240 | |
| Esmolol | 1 x 10-6 | 201 ± 20 | 76 ± 23 | 1055 ± 301 |
| 3 x 10-6 | 170 ± 19 | 63 ± 27 | 845 ± 343 | |
| 1 x 10-5 | 130 ± 15 | 49 ± 27 | 675 ± 315 | |
| 3 x 10-5 | 98 ± 12 | 47 ± 26 | 650 ± 287 | |
| 1 x 10-4 | 77 ± 11 | 12 ± 11 | 120 ± 103 |
Values are presented as mean ± SD.
Iii. Metabolic and Enzymatic Pathways of 2r,4r Landiolol
Enzymatic Hydrolysis Mechanisms (in vitro and ex vivo studies)
In vitro and in vivo studies consistently show that landiolol (B1674458) is extensively metabolized through the hydrolysis of its ester linkage. This process begins immediately upon the compound's entry into the plasma. geneesmiddeleninformatiebank.nl
The primary enzymes responsible for the rapid metabolism of landiolol are pseudocholinesterases (also known as butyrylcholinesterase) found in the plasma and carboxylesterases, which are present in the liver. bham.ac.ukwikipedia.orgnewdrugapprovals.orgresearchgate.net These hydrolases cleave the ester bond within the landiolol molecule, initiating its breakdown into inactive metabolites. wikipedia.org This enzymatic action is the principal reason for the compound's ultra-short half-life of approximately four minutes. wikipedia.orgnewdrugapprovals.orgnih.gov The metabolism is shared between the plasma and the liver, with about half of the process attributed to hepatic carboxylesterases. researchgate.netnih.gov
The hydrolysis of the parent landiolol compound yields two primary components: a carboxylic acid component, known as metabolite M1, and a ketal component. wikipedia.orghres.cahpra.ie The ketal is subsequently cleaved further to produce glycerol (B35011) and acetone. drugbank.com Metabolite M1 undergoes further metabolism via beta-oxidation to form metabolite M2, which is a substituted benzoic acid. wikipedia.orghres.cahpra.iedrugbank.com
Both M1 and M2 are considered pharmacologically negligible. Research indicates their beta-1-adrenoreceptor blocking activity is 1/200th or less than that of the parent landiolol compound. wikipedia.orgnewdrugapprovals.orghres.cahpra.ie The affinity of the M1 metabolite for β1-receptors is reported to be nearly 40 times lower than that of the active compound. researchgate.net
Pre-clinical studies in rats have quantified the distribution of landiolol and its primary metabolite, M1, in the blood shortly after administration, highlighting the rapid conversion.
| Compound | Percentage of Total Radioactivity (5-30 min) |
|---|---|
| Landiolol (Parent) | 1.6 – 2.1% |
| Metabolite M1 | 81.8 – 86.9% |
| Unknown (presumed mostly M2) | 11.5 – 16.1% |
Studies in humans show that the metabolites are primarily cleared via the kidneys. Within four hours of administration, approximately 75% of the dose is recovered in the urine, with M1 and M2 accounting for the majority of the excreted substance. hpra.ie
| Compound | Percentage of Administered Dose |
|---|---|
| Metabolite M1 | 54.4% |
| Metabolite M2 | 11.5% |
Role of Pseudocholinesterases and Carboxylesterases
Metabolic Stability Profiling (in vitro systems)
The metabolic stability of (2R,4R)-Landiolol in vitro is exceptionally low, which corresponds to its rapid clearance in vivo. The compound is rapidly hydrolyzed in plasma by pseudocholinesterases and carboxylesterases, leading to an elimination half-life of just 3 to 4 minutes. nih.govresearchgate.net This inherent instability is a designed feature of the molecule, allowing for precise control of its pharmacological effects. In vitro studies confirm that landiolol does not possess any membrane-stabilizing activity or intrinsic sympathomimetic activity. geneesmiddeleninformatiebank.nlwikipedia.org
Protein Binding Characteristics in Biological Matrices (in vitro assessment)
In vitro assessments demonstrate that (2R,4R)-Landiolol has low protein binding across various species. geneesmiddeleninformatiebank.nl In human plasma, protein binding is less than 10% and is considered dose-dependent. drugbank.com This low level of binding ensures a high fraction of the unbound, active drug is available to interact with its target receptors and to be acted upon by metabolizing enzymes, contributing to its rapid onset and offset of action.
| Biological Matrix | Protein Binding Percentage |
|---|---|
| Rat Serum | 2.7 – 5.3% |
| Dog Serum | 14.7 – 21.3% |
| Human Serum | 1.5 – 7.0% |
| Human Serum (with 4.3% HSA) | 2.4 – 11.0% |
Influence of Hepatic Enzyme Systems on Metabolism in Pre-clinical Models
While plasma esterases are a major site of metabolism, hepatic enzyme systems, specifically carboxylesterases, also play a crucial role. bham.ac.uknih.gov Pre-clinical studies have elucidated the significance of the liver in landiolol's clearance. In a study involving dogs, the application of anesthesia, which is known to reduce hepatic blood flow, resulted in higher plasma levels and AUC (Area Under the Curve) for landiolol. geneesmiddeleninformatiebank.nl This finding suggests that reduced hepatic metabolic clearance under these conditions leads to increased systemic exposure. geneesmiddeleninformatiebank.nl
Further studies in patients with mild to moderate hepatic impairment found that the maximum plasma concentration (Cmax) and AUC were 42% and 44% higher, respectively, compared to healthy volunteers. researchgate.netnih.gov Despite this, the elimination half-life did not change significantly, indicating that while the liver contributes substantially to its disposition, the rapid plasma hydrolysis remains a dominant clearance pathway. researchgate.netnih.gov
Importantly, in vitro studies have shown that neither landiolol nor its metabolites, M1 and M2, exhibit inhibitory effects on the metabolic activity of major cytochrome P450 isoenzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4). newdrugapprovals.orghres.cahpra.ie Additionally, repeated administration in rats did not affect the cytochrome P450 content, suggesting a low potential for drug-drug interactions related to these oxidative pathways. newdrugapprovals.orghres.cahpra.ie
Table of Mentioned Compounds
| Compound Name |
|---|
| (2R,4R)-Landiolol |
| Landiolol |
| Metabolite M1 |
| Metabolite M2 |
| Glycerol |
| Acetone |
| Esmolol (B25661) |
| Propranolol (B1214883) |
| Isoproterenol (B85558) |
| Adrenaline |
| Noradrenaline |
| Dobutamine |
| Diclofenac |
| Celecoxib |
| Methotrexate |
| Lidocaine |
Iv. Advanced Synthetic Chemistry and Stereoselective Approaches for 2r,4r Landiolol
Enantioselective Synthetic Routes and Methodologies
The synthesis of a specific landiolol (B1674458) stereoisomer is primarily achieved through strategies that introduce chirality in a controlled manner. The main approaches involve either building the molecule from existing chiral fragments (chiral pool synthesis) or creating the desired stereocenters through asymmetric reactions.
One of the earliest and most direct routes involves the use of expensive, commercially available chiral synthons. google.com For instance, the synthesis can start from 3-(4-hydroxyphenyl)propanoic acid and a chiral three-carbon building block like (S)-epibromohydrin or (S)-glycidyl nosylate. google.comgoogle.com In this approach, the phenolic hydroxyl group of a propanoate intermediate is etherified by the chiral epoxide, followed by a nucleophilic attack from the amine side chain to yield landiolol. While effective, the high cost and limited availability of these chiral reagents have driven the development of more economical and scalable methods. google.comgoogle.com
A more recent and industrially viable approach utilizes the principle of kinetic resolution. google.comgoogleapis.com This method starts with an inexpensive racemic mixture, such as epichlorohydrin (B41342), and employs an enantioselective catalyst to preferentially react with one enantiomer. googleapis.com This leaves the reaction mixture enriched with the desired, unreacted enantiomer, which can then be carried forward in the synthesis. This process avoids the high cost of pre-existing chiral synthons and allows for the efficient production of key chiral intermediates with high enantiomeric excess. google.com
Table 1: Comparison of Major Enantioselective Routes for Landiolol Synthesis To view the data, click on the table rows.
Synthetic Route
| Methodology | Key Chiral Reagent/Step | Advantages | Disadvantages | Reference |
| Chiral Pool Synthesis | (S)-epibromohydrin or (S)-glycidyl nosylate | Direct, well-defined stereochemistry | High cost, limited commercial availability of reagents, long reaction times (16-24 hours). google.comgoogle.comgoogleapis.com | google.com, google.com |
| Kinetic Resolution | Racemic epichlorohydrin + Enantioselective catalyst (e.g., Co-salen complex) | Uses inexpensive starting materials, scalable, high enantiomeric purity. google.com | Requires careful optimization of catalyst and reaction conditions. | google.com, googleapis.com |
| Phase Transfer Catalysis | Use of phase transfer catalysts to shorten reaction times with various starting materials. | Shorter reaction times, suitable for industrial scale-up. | May require optimization to control side reactions. | lookchem.com |
Chiral Precursor Design and Derivatization Strategies
The stereoselective synthesis of landiolol isomers relies on the careful selection and design of chiral precursors that establish the molecule's two stereocenters.
The first stereocenter is located on the protected glycerol (B35011) moiety of the ester side chain. This is typically sourced from (S)-(+)-solketal, which is chemically known as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. lookchem.com This precursor is esterified with a derivative of 3-(4-hydroxyphenyl)propanoic acid to form a key intermediate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. google.com This fragment provides the (S) configuration at the dioxolane ring.
The second, and more synthetically challenging, stereocenter is the hydroxyl-bearing carbon on the propoxy linker. As mentioned, early syntheses utilized expensive chiral epoxides like (S)-epibromohydrin. google.com Modern strategies, however, generate the required chiral intermediate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate, via the kinetic resolution of racemic epichlorohydrin. google.comgoogleapis.com This (R)-chlorohydrin intermediate is novel and crucial for the enantioselective process, serving as the precursor for the final (S)-amino alcohol moiety after reaction with the amine side chain. google.com
The amine component, N-(2-aminoethyl)-4-morpholine carboxamide, is itself synthesized via derivatization, typically by reacting N-phenoxycarbonyl morpholine (B109124) with ethylenediamine (B42938) or through a multi-step process starting from morpholine and N,N'-carbonyldiimidazole. google.com While this precursor is achiral, its purity is critical for the final coupling step.
Table 2: Key Precursors in Landiolol Synthesis To view the data, click on the table rows.
Precursor Molecule
| Precursor | Role in Synthesis | Chirality | Typical Source/Method | Reference |
| (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | Source of the ester side chain's stereocenter. | Chiral (S) | Derived from (S)-(+)-solketal. | lookchem.com |
| Epichlorohydrin | Precursor for the propoxy linker and second stereocenter. | Racemic | Used in kinetic resolution. | google.com, googleapis.com |
| (S)-Epibromohydrin / (S)-Glycidyl nosylate | Chiral precursor for the propoxy linker. | Chiral (S) | Chiral pool synthesis (expensive). | google.com, google.com |
| N-(2-aminoethyl)-4-morpholine carboxamide | Amine side chain for final coupling. | Achiral | Synthesized from morpholine, ethylenediamine, and a carbonyl source. | google.com, google.com |
Diastereoselective and Enantioselective Control in Synthesis
Achieving the correct configuration at both stereocenters requires precise control during the synthetic sequence. The strategy hinges on two key transformations: an enantioselective catalytic reaction and a stereospecific nucleophilic substitution.
Enantioselective control is masterfully achieved through the hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin. This reaction is catalyzed by a chiral metal-based catalyst, with the (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt complex being a preferred example. google.comgoogleapis.com In the presence of an activator like 4-nitrobenzoic acid, this catalyst selectively facilitates the reaction of the (S)-enantiomer of epichlorohydrin with the phenolic hydroxyl group of the propanoate intermediate. google.comgoogleapis.com This process yields the desired (R)-chlorohydrin intermediate, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate, with high enantiomeric purity. google.com
Diastereoselective control is established in the final step, where the epoxide ring (formed in situ from the chlorohydrin) is opened by the amine side chain, 2-(morpholine-4-carboxamido)ethanamine. google.com This is a classic SN2-type nucleophilic substitution reaction. The amine attacks the terminal, least-hindered carbon of the epoxide, leading to a predictable inversion of stereochemistry at that center. Therefore, starting with the (R)-epoxide precursor leads to the formation of the (S)-configured secondary alcohol in the final landiolol molecule. This high degree of stereospecificity ensures that the configuration established in the kinetic resolution step is cleanly transferred to the final product, allowing for the synthesis of the specific (S,S) diastereomer.
Table 3: Conditions for Enantioselective Kinetic Resolution To view the data, click on the table rows.
Catalytic System
| Parameter | Description | Reference |
| Catalyst | (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt (Co-salen complex) | google.com, googleapis.com |
| Substrate | Racemic epichlorohydrin and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate | google.com, googleapis.com |
| Activator | A polar compound, such as 4-nitrobenzoic acid. | google.com, googleapis.com |
| Solvent | Aprotic polar solvent, such as methyl tert-butyl ether (MTBE) or acetonitrile (B52724). | googleapis.com |
| Outcome | Selective formation of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate. | google.com |
Characterization of Stereochemical Purity and Isomeric Specificity
Verifying the stereochemical integrity of the final landiolol product is a critical aspect of quality control. A suite of advanced analytical techniques is employed to separate, identify, and quantify the desired stereoisomer and any isomeric impurities.
Chiral chromatography is the definitive method for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used to determine the enantiomeric excess of landiolol. google.com This is accomplished using a chiral stationary phase (CSP) that can differentiate between enantiomers. A common choice is a column where the silica (B1680970) gel surface is coated with cellulose (B213188) derivatives, such as cellulose-tris(4-methylbenzoate). google.com Another reported method uses a Chiralcel OD column with a mobile phase consisting of hexane, ethanol (B145695), and diethylamine (B46881) to analyze the final product's enantiomeric excess. googleapis.com
Ultra-Performance Convergence Chromatography (UPC²): This modern technique offers a powerful method for the chiral separation and purity analysis of landiolol hydrochloride and its stereoisomers. lcms.cz UPC² uses supercritical CO2 as the primary mobile phase, providing rapid and efficient separation. One documented method employs a Daicel CHIRALPAK® IF column to successfully separate the (R,R), (R,S), and (S,R) stereoisomers from the main (S,S) isomer. lcms.cz
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are essential for confirming the molecular structure and composition of landiolol. While not inherently able to distinguish enantiomers without chiral aids, they verify that the correct compound has been synthesized.
Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, serving as an identity check.
Chiral Derivatization: A general strategy for analyzing chiral amines involves reacting the sample with a chiral derivatizing agent (CDR) to form diastereomers. mdpi.com These diastereomeric pairs can then be separated using standard, non-chiral HPLC columns. While specific application to landiolol is less documented in favor of direct chiral HPLC, it remains a valid approach in the field of beta-blocker analysis. mdpi.com
Table 4: Analytical Methods for Stereochemical Purity Analysis of Landiolol To view the data, click on the table rows.
Analytical Technique
| Technique | Column/Stationary Phase | Mobile Phase Example | Purpose | Reference |
| Chiral HPLC | Cellulose-tris(4-methylbenzoate) on silica gel | n-hexane-isopropanol-diethylamine | Detection of optical isomers. | google.com |
| Chiral HPLC | Chiralcel OD | Hexane / ethanol with diethylamine | Analysis of enantiomeric excess. | googleapis.com |
| UPC² | Daicel CHIRALPAK® IF | Supercritical CO2 and a co-solvent (e.g., Methanol/n-butanol/acetonitrile with NH3·H2O) | Separation and quantification of all four stereoisomers. | lcms.cz |
| UPLC | C18 column (non-chiral) | Water / acetonitrile with formic acid | Monitoring reaction progress. | google.com, googleapis.com |
V. Pre Clinical Mechanistic Research and Experimental Models
Cellular and Tissue-Based Models for Mechanistic Studies
Receptor Subtype Expression Systems (e.g., Human Embryonic Kidney (HEK)293 cell lines)
Human Embryonic Kidney (HEK)293 cell lines engineered to express specific human β-adrenergic receptor subtypes have been pivotal in defining the receptor selectivity and signaling properties of landiolol (B1674458). Comparative studies using these systems have demonstrated that landiolol possesses a significantly higher selectivity for β1-adrenergic receptors over β2-adrenergic receptors compared to esmolol (B25661). researchgate.net Specifically, landiolol's affinity for β1-receptors was higher, and its affinity for β2-receptors was lower than that of esmolol, resulting in an improved selectivity profile (216-fold for landiolol vs. 30-fold for esmolol). intrinsicactivity.org
Interestingly, research in these cell lines revealed that both landiolol and esmolol exhibit partial agonist activity with signaling bias. intrinsicactivity.org While they produced only a modest increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, a robust increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) was observed. intrinsicactivity.org This suggests a nuanced mechanism of action beyond simple receptor blockade. Furthermore, unlike esmolol, landiolol did not demonstrate pharmacochaperoning activity, an effect that can lead to receptor upregulation and potential rebound effects upon drug withdrawal. researchgate.netintrinsicactivity.org
Isolated Organ Perfusion Models (e.g., guinea-pig hearts, rabbit hearts)
Isolated organ perfusion models, such as the Langendorff-perfused heart system, have been crucial for investigating the direct cardiac effects of landiolol. In isolated guinea-pig hearts subjected to ischemia-reperfusion injury, landiolol demonstrated cardioprotective effects comparable to esmolol and propranolol (B1214883). geneesmiddeleninformatiebank.nlnih.gov Pre-treatment with landiolol significantly improved the recovery of left ventricular pressure (LVP) after reperfusion. nih.gov Notably, an intermediate dose of landiolol provided this protection without depressing LVP during the pre-ischemic period. nih.gov
Studies using isolated rabbit hearts have further delineated the comparative cardiac effects of landiolol and esmolol. nih.govresearchgate.net In these models, while both drugs exhibited equipotent negative chronotropic (heart rate-lowering) effects, landiolol was found to have a less potent negative inotropic (contractility-reducing) effect than esmolol. nih.govresearchgate.net This was evidenced by a less profound depression of left ventricular developed pressure (LVDP) and the maximal rate of left ventricular force development (LVdP/dtmax) with landiolol at higher concentrations. researchgate.net
| Model | Key Findings | Reference |
|---|---|---|
| Isolated Guinea-Pig Hearts (Ischemia-Reperfusion) | Landiolol showed cardioprotective effects similar to esmolol and propranolol, improving post-ischemic LVP recovery. | geneesmiddeleninformatiebank.nlnih.gov |
| Isolated Rabbit Hearts | Landiolol had a less potent negative inotropic effect compared to esmolol, with comparable negative chronotropic effects. | nih.govresearchgate.net |
Cardiac Myocyte and Other Relevant Cell Line Investigations (e.g., effects on Na+ current in rat ventricular myocytes)
Investigations at the cellular level have provided deeper insights into the electrophysiological properties of landiolol. While specific studies on the direct effects of landiolol on Na+ current in rat ventricular myocytes are not extensively detailed in the provided search results, comparisons with esmolol suggest potential differences in ion channel effects. Esmolol has been shown to inhibit the Na+ current in rat ventricular myocytes. fortunejournals.comfortuneonline.org In contrast, landiolol has been reported to have no inhibitory effects on L-type Ca2+-channels or inward rectifier K+ channels, which contributes to its lesser negative hemodynamic and inotropic effects compared to esmolol. mdpi.com This suggests that landiolol's high β1-selectivity results in a more targeted action on the heart's conduction system with fewer off-target ion channel effects.
In Vivo Mechanistic Animal Models
Cardiovascular System Modulations in Anesthetized Animal Models (e.g., isoproterenol-induced tachycardia, adrenaline-induced cardiac output effects)
Anesthetized animal models have been instrumental in characterizing the in vivo cardiovascular effects of landiolol. In dogs, landiolol effectively inhibited isoproterenol-induced tachycardia in a dose-dependent manner. geneesmiddeleninformatiebank.nl These studies highlighted the rapid onset and offset of action of landiolol, with a pharmacodynamic half-life significantly shorter than that of propranolol. geneesmiddeleninformatiebank.nl When compared to esmolol in anesthetized dogs with isoproterenol-induced tachycardia, both drugs showed a rapid onset and offset, but landiolol achieved the same degree of inhibition at a much lower dosage. geneesmiddeleninformatiebank.nl
In canine models of adrenaline-induced tachycardia and low cardiac output, landiolol demonstrated improvement, likely by prolonging the R-R interval and thereby enhancing stroke volume. geneesmiddeleninformatiebank.nl However, it is important to note that at high, overdose levels, landiolol could compromise cardiac output. geneesmiddeleninformatiebank.nl In a canine model of endotoxin (B1171834) shock, low-dose landiolol effectively reduced heart rate and cardiac oxygen consumption without compromising hemodynamic resuscitation. nih.gov
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Anesthetized Dogs | Isoproterenol-Induced Tachycardia | Landiolol dose-dependently inhibited tachycardia with a rapid onset and offset of action. It was more potent than esmolol. | geneesmiddeleninformatiebank.nl |
| Anesthetized Dogs | Adrenaline-Induced Tachycardia and Low Cardiac Output | Landiolol improved cardiac output, likely by increasing stroke volume. | geneesmiddeleninformatiebank.nl |
| Canine Endotoxin Shock Model | Hemodynamic Resuscitation | Low-dose landiolol reduced heart rate and cardiac oxygen consumption without compromising resuscitation efforts. | nih.gov |
Inflammatory Response Pathways in Sepsis Models (e.g., modulation of TNF-α, IL-6, HMGB-1, NF-κB inhibition in rat endotoxin models)
Pre-clinical research has uncovered potential anti-inflammatory effects of landiolol in sepsis models. In rat models of lipopolysaccharide (LPS)-induced endotoxemia, co-treatment with landiolol was associated with significantly less severe disease, as indicated by reduced lung histopathology and improved cardiac function. nih.gov A key finding from these studies is the modulation of inflammatory mediators. Landiolol administration led to lower serum and lung levels of high-mobility group box 1 (HMGB-1), a critical late-phase mediator of sepsis. nih.govniph.go.jp
Furthermore, landiolol treatment has been shown to suppress the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), during the early phase of the systemic inflammatory response. niph.go.jpresearchgate.net Mechanistically, the anti-inflammatory effects of landiolol appear to be linked to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govniph.go.jp NF-κB is a major transcription factor that drives the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and HMGB-1. niph.go.jp By inhibiting NF-κB activity, landiolol may attenuate the inflammatory cascade characteristic of sepsis. nih.govniph.go.jp
| Inflammatory Mediator | Effect of Landiolol in Rat Endotoxin Models | Reference |
|---|---|---|
| TNF-α | Suppressed serum levels | niph.go.jpresearchgate.net |
| IL-6 | Suppressed serum levels | niph.go.jpresearchgate.net |
| HMGB-1 | Lowered serum and lung levels | nih.govniph.go.jp |
| NF-κB | Inhibited activity | nih.govniph.go.jp |
Effects on Mitochondrial Function and Reactive Oxygen Species Production in Sepsis Models
In pre-clinical sepsis models, landiolol has demonstrated protective effects on mitochondrial function. Specifically, it has been shown to inhibit excessive mitochondrial oxygen consumption and the production of reactive oxygen species (ROS) induced by tumor necrosis factor-alpha (TNF-α). medchemexpress.commedchemexpress.eumedchemexpress.eu This action is believed to contribute to the alleviation of renal injury in sepsis models. medchemexpress.commedchemexpress.eumedchemexpress.eu Studies in HEK293 cells showed that landiolol at a concentration of 10 μM for 24 hours significantly inhibited the increase in the mitochondrial oxygen consumption rate (OCR) induced by TNF-α, reducing the basal OCR from 123% to 94.8%. medchemexpress.com It also reduced the generation of ROS. medchemexpress.com
Furthermore, landiolol has been observed to inhibit the excessive glycolytic capacity of HEK293 cells induced by TNF-α without significantly affecting the basal glycolytic level. medchemexpress.com In a lipopolysaccharide (LPS)-induced acute kidney injury model in rats, landiolol significantly reduced serum creatinine (B1669602) and lactate (B86563) concentrations, alleviating renal tubular necrosis and inflammatory damage. medchemexpress.com It is suggested that this renal protection may not be mediated through systemic anti-inflammatory or antioxidant effects. medchemexpress.com Research also indicates that all β-blockers, including landiolol, can fluidize mitochondria-mimetic membranes, an action independent of β1-adrenergic receptor blockade, which is thought to be responsible for antioxidant cardioprotection. nii.ac.jp Sepsis is known to induce mitochondrial dysfunction through various mechanisms, including oxidative stress. researchgate.net
Table 1: Effects of Landiolol on Mitochondrial and Cellular Function in Sepsis Models
| Model System | Inducer | Landiolol Concentration | Observation | Reference |
|---|---|---|---|---|
| HEK293 cells | TNF-α (0.5 nM) | 10 μM (24 h) | Inhibited increase in mitochondrial oxygen consumption rate (OCR). | medchemexpress.com |
| HEK293 cells | TNF-α (0.5 nM) | 10 μM (24 h) | Reduced reactive oxygen species (ROS) generation. | medchemexpress.com |
| HEK293 cells | TNF-α (0.5 nM) | 10 μM (24 h) | Inhibited excessive glycolytic capacity. | medchemexpress.com |
| Rat Model | LPS | 0.1 mg/kg/min (i.v. infusion) | Reduced serum creatinine and lactate concentrations. | medchemexpress.com |
| Rat Model | LPS | 0.1 mg/kg/min (i.v. infusion) | Alleviated renal tubular necrosis and inflammatory damage. | medchemexpress.com |
| Mitochondria-mimetic membranes | N/A | Not specified | Fluidized membranes, suggesting antioxidant cardioprotection. | nii.ac.jp |
Investigation of Pharmacochaperoning Actions and Receptor Expression Regulation
Comparative studies have revealed differences in the pharmacochaperoning actions of landiolol and another short-acting β-blocker, esmolol. nih.gov When human embryonic kidney (HEK)293 cells expressing human β1-adrenergic receptors were incubated with esmolol (≥1 μM) for 24 hours or more, an increase in the levels of β1-adrenergic receptors was observed. nih.gov This effect, which was dependent on the export of the receptor from the endoplasmic reticulum, was not seen with landiolol. nih.gov This lack of pharmacochaperoning activity with landiolol is considered an advantage as it may not sensitize cells to rebound effects upon discontinuation of the drug. nih.gov
Landiolol exhibits a higher affinity for β1-adrenergic receptors and a lower affinity for β2-adrenergic receptors compared to esmolol, resulting in improved selectivity (216-fold for landiolol versus 30-fold for esmolol). nih.gov The primary metabolite of landiolol, M1, is also β1-selective but has a very low affinity. nih.gov Both landiolol and esmolol demonstrate partial agonist activity with a signaling bias, causing a modest increase in cAMP levels but a significant increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2. nih.gov Unlike esmolol, which can amplify the re-expression of beta-receptors, landiolol does not exhibit this effect, which may explain the drug tolerance observed during long-term esmolol infusion. researchgate.netnewdrugapprovals.org
Table 2: Comparison of Landiolol and Esmolol Pharmacochaperoning and Receptor Selectivity
| Feature | Landiolol | Esmolol | Reference |
|---|---|---|---|
| Pharmacochaperoning Action | Not observed | Increases β1-adrenergic receptor levels | nih.gov |
| β1/β2 Selectivity | 216-fold | 30-fold | nih.gov |
| Partial Agonist Activity | Yes (biased signaling) | Yes (biased signaling) | nih.gov |
| Receptor Re-expression | Does not amplify | Amplifies | researchgate.netnewdrugapprovals.org |
Exploration of Anesthetic-Sparing Effects
Pre-clinical data suggest that landiolol may possess an anesthetic-sparing effect when administered during surgery. geneesmiddeleninformatiebank.nl Studies have indicated that when anesthesia is applied, the plasma levels and area under the curve (AUC) of landiolol are higher than without anesthesia. geneesmiddeleninformatiebank.nl This is potentially due to reduced blood flow and consequently, decreased hepatic metabolic clearance in the presence of anesthesia. geneesmiddeleninformatiebank.nl
Assessment of Anti-Nociceptive Properties (pre-clinical)
Pre-clinical studies in animal models have suggested that landiolol may have anti-nociceptive properties. geneesmiddeleninformatiebank.nl However, these findings have not been consistently confirmed by other researchers. geneesmiddeleninformatiebank.nl One proposed mechanism for the antinociceptive effects of β-blockers is the blockade of tetrodotoxin-resistant sodium (TTX-r Na+) channels. frontiersin.org High concentrations of landiolol have been shown to inhibit TTX-r Na+ channel activity in vitro. frontiersin.org Additionally, β-blockers may exert anti-nociceptive effects by inhibiting the inflammatory response and the subsequent release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which can increase the transmission of pain signals. frontiersin.org Landiolol has been shown to reduce serum levels of TNF. frontiersin.org
Membrane Interactivity Studies with Biomimetic Systems
Interactions with Phospholipid and Cholesterol Compositions
Studies using biomimetic membranes have shown that landiolol interacts with these systems in a distinct manner compared to non-selective β-blockers. nii.ac.jp Unlike non-selective β-blockers such as propranolol and alprenolol (B1662852), which intensively act on 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC) liposomal membranes and cardiomyocyte-mimetic membranes to increase fluidity, landiolol and its inactive metabolite distinctively decrease the fluidity of DPPC liposomal membranes. nii.ac.jp This suggests that the membrane-rigidifying effect is attributed to the morpholine (B109124) moiety in the landiolol structure and is unlikely to contribute clinically to its β1-blocking effect. nii.ac.jp
All β-blockers tested, including landiolol, fluidized mitochondria-mimetic membranes and inhibited membrane lipid peroxidation, with the potency correlating to their membrane interactivity. nii.ac.jp This fluidization of mitochondrial membranes by landiolol, which is independent of blocking β1-adrenergic receptors, is thought to be responsible for the antioxidant cardioprotective effects common to both non-selective and selective β1-blockers. nii.ac.jpmdpi.com Landiolol does not exhibit any membrane-stabilizing activity. geneesmiddeleninformatiebank.nldrugs.com
Table 3: Interaction of Landiolol with Biomimetic Membranes
| Membrane Type | Effect of Landiolol | Comparison with Non-selective β-blockers | Reference |
|---|---|---|---|
| DPPC Liposomal Membranes | Decreased fluidity (rigidifying effect) | Increased fluidity | nii.ac.jp |
| Cardiomyocyte-mimetic Membranes | No intensive action | Increased fluidity | nii.ac.jp |
| Mitochondria-mimetic Membranes | Increased fluidity | Increased fluidity | nii.ac.jp |
Influence on Lipid Raft Model Membranes
Landiolol does not interact with lipid raft model membranes. nii.ac.jpfrontiersin.org In contrast, non-selective β-blockers like propranolol and alprenolol do interact with these models. nii.ac.jp This lack of interaction with membrane lipid rafts, which are related to β2-adrenergic receptor blockade, further characterizes landiolol as a drug with high β1-selectivity. nii.ac.jp The differentiation between β1-blocking selectivity and non-selectivity appears to be compatible with the differentiation between membrane non-interactivity and interactivity with lipid rafts. nii.ac.jp The localization in caveolae/lipid rafts is a prerequisite for the physiological signaling of β2-adrenoceptors, but not β1-adrenoceptors. mdpi.com
Vi. Computational and Theoretical Studies of 2r,4r Landiolol
Molecular Docking and Receptor-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (2R,4R)-Landiolol, these simulations are crucial for elucidating its interaction with beta-adrenergic receptors at an atomic level.
(2R,4R)-Landiolol is a highly selective antagonist of the β1-adrenergic receptor. geneesmiddeleninformatiebank.nl Molecular docking simulations aim to model the specific interactions within the β1-adrenoceptor binding pocket that account for this selectivity. The binding site for beta-blockers is located within the transmembrane (TM) domain of the G protein-coupled receptor (GPCR). nih.gov
Key interactions for beta-blockers typically involve:
Hydrogen Bonding: The hydroxyl group on the propanolamine (B44665) side chain of landiolol (B1674458) is predicted to form critical hydrogen bonds with conserved residues in the binding pocket, such as an aspartate in TM3 and asparagine or tyrosine residues in TM7. researchgate.net
Aromatic/Hydrophobic Interactions: The aromatic rings of the landiolol molecule engage in hydrophobic and potential π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) lining the binding pocket. researchgate.net
Amine Interaction: The secondary amine in the side chain, which is protonated at physiological pH, forms an important ionic interaction with the carboxylate group of a highly conserved aspartate residue in TM3. nih.gov
The high β1-selectivity of landiolol (with a selectivity ratio of β1/β2 = 255) is attributed to subtle differences in the amino acid composition of the binding pockets between β1 and β2 subtypes. mdpi.com Computational models help to identify the specific residues that favor the binding of landiolol to the β1 receptor over the β2 receptor.
| Transmembrane Helix (TM) | Potential Interacting Residue | Type of Interaction | Relevant Moiety on Landiolol |
|---|---|---|---|
| TM3 | Aspartate (Asp) | Ionic Interaction, Hydrogen Bond | Protonated secondary amine |
| TM7 | Asparagine (Asn), Tyrosine (Tyr) | Hydrogen Bond | Side-chain hydroxyl group |
| TM5, TM6 | Phenylalanine (Phe), Tryptophan (Trp) | Hydrophobic/Aromatic | Phenyl ring |
| Various | Serine (Ser) | Hydrogen Bond | Ester and ether oxygens |
The binding of a ligand to a flexible receptor like a GPCR can occur through different mechanisms, primarily "induced fit" or "conformational selection". plos.orgnih.gov
Conformational Selection: The receptor exists in an equilibrium of different conformations, and the ligand preferentially binds to and stabilizes a specific pre-existing conformation. nih.gov
Induced Fit: The initial binding of the ligand to the receptor induces a conformational change in the protein, leading to a high-affinity binding state. plos.org
For GPCRs like the β1-adrenergic receptor, evidence suggests that a combination of both mechanisms is likely at play. plos.org Computational simulations, including molecular dynamics, can model the dynamic nature of the receptor. These studies suggest that (2R,4R)-Landiolol binding likely involves an initial encounter with a receptor conformation, followed by minor structural rearrangements in the binding site to optimize contacts—a hallmark of an induced-fit mechanism. nih.govacs.org This induced fit ensures a snug and stable binding, contributing to the antagonist effect by locking the receptor in an inactive state.
Beta-Adrenergic Receptor Binding Site Analysis
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. In silico SAR models use these correlations to predict the activity of novel compounds or the potential toxicity of impurities. geneesmiddeleninformatiebank.nl
For (2R,4R)-Landiolol, SAR modeling has been applied in the context of safety assessment, particularly for its impurities. geneesmiddeleninformatiebank.nl Regulatory guidelines, such as ICH M7, recommend using computational models to assess the mutagenic potential of impurities. geneesmiddeleninformatiebank.nllhasalimited.org In silico SAR analyses for landiolol impurities have been conducted using expert rule-based systems (e.g., Derek Nexus) and statistical-based systems (e.g., Leadscope). geneesmiddeleninformatiebank.nl These models analyze the chemical structure of an impurity for "structural alerts"—molecular fragments known to be associated with toxicity. For landiolol, these analyses did not raise concerns regarding mutagenicity or carcinogenicity for the impurities studied. geneesmiddeleninformatiebank.nl
Pharmacophore Development and Virtual Screening Applications
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) necessary for a ligand to interact with a specific receptor. youtube.com For β1-adrenergic receptor antagonists, a typical pharmacophore model includes:
An aromatic ring system.
A hydrogen bond acceptor (ether oxygen).
A hydrogen bond donor (hydroxyl group).
A positively ionizable group (the secondary amine).
The morpholine (B109124) group present in landiolol is a significant feature that can be incorporated into pharmacophore models for beta-blockers. researchgate.net Once a pharmacophore model is developed based on known active ligands like landiolol, it can be used for virtual screening. nih.gov In this process, large databases of chemical compounds are computationally filtered to identify new molecules that match the pharmacophore, potentially discovering novel ligands for the target receptor. researchgate.netnih.gov
Theoretical Models of Receptor Dimerization and Cooperative Binding
Recent evidence suggests that GPCRs, including β1-adrenergic receptors, can exist and function as dimers or higher-order oligomers. This dimerization can lead to cooperative binding, where the binding of a ligand to one protomer (a single receptor unit in the dimer) influences the binding properties of the adjacent protomer. fortunejournals.comfortuneonline.org
Computational models predict that low concentrations of (2R,4R)-Landiolol can paradoxically enhance inotropy. By occupying one protomer of the dimer, landiolol prevents the binding of a second agonist molecule, thereby reducing the negative cooperative effect. fortunejournals.com This allows the single agonist-bound protomer to signal more effectively. These theoretical binding models help explain the clinical observation that landiolol, when used with inotropic agents, can improve cardiovascular status in acute heart failure. fortuneonline.org
| Landiolol Concentration (relative to KB*) | Predicted Change in Inotropy (Model 1) | Predicted Change in Inotropy (Model 2) |
|---|---|---|
| 1 x KB | Positive Shift | Positive Shift |
| 7 x KB | Positive Shift | Positive Shift |
| 28 x KB | -24% (Negative Shift) | +53% (Positive Shift) |
| 70 x KB | Negative Shift | Negative Shift |
*KB represents the binding affinity constant. Data adapted from theoretical models proposed by Feuerstein and Krumpl. fortunejournals.com
In Silico Assessment of Impurity Profiles for Toxicological Relevance
The safety of a pharmaceutical product depends not only on the active ingredient but also on the impurities present from the manufacturing process. In silico toxicology assessment is a crucial, non-animal method for evaluating the potential risks of these impurities, as recommended by regulatory bodies. nih.gov
Vii. Analytical Methodologies for Research Applications
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Landiolol (B1674458) and its metabolites. Its application is essential for determining the purity and concentration of the compound in research settings.
A sensitive and rapid HPLC method utilizing fluorescence detection has been established for the quantification of Landiolol in human plasma. tandfonline.com This method addresses the challenge of Landiolol's rapid hydrolysis by pseudocholinesterase in the blood by using an inhibitor like physostigmine (B191203) or neostigmine (B1678181) during sample preparation. tandfonline.comnih.gov
Key features of a validated HPLC-fluorescence detection method include: tandfonline.com
Chromatographic Separation: Achieved on a C18 column. tandfonline.com
Mobile Phase: A mixture of 20 mM KH2PO4 and acetonitrile (B52724) (e.g., in a 70/30, v/v ratio). tandfonline.com
Internal Standard: Propranolol (B1214883) is often used as an internal standard to ensure accuracy. tandfonline.com
Detection: A fluorescence detector set to an excitation wavelength of 220 nm and an emission wavelength of 310 nm. tandfonline.com
Retention Times: Under specific conditions, Landiolol and the internal standard propranolol have distinct retention times, for instance, 5.6 minutes and 6.7 minutes, respectively. tandfonline.com
Quantification Limits: The lower limit of quantification (LOQ) for this method has been reported to be as low as 0.1 μg/mL. tandfonline.com
This method has demonstrated good precision and accuracy, making it suitable for determining Landiolol concentrations in human plasma following intravenous administration. tandfonline.com The use of fluorescence detection significantly reduces chromatographic background signals, thereby enhancing the sensitivity of the assay. nih.govresearchgate.net
Table 1: HPLC-Fluorescence Detection Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 |
| Mobile Phase | 20 mM KH2PO4/acetonitrile (70/30, v/v) |
| Internal Standard | Propranolol |
| Excitation Wavelength | 220 nm |
| Emission Wavelength | 310 nm |
| Landiolol Retention Time | 5.6 min |
| Propranolol Retention Time | 6.7 min |
For even greater sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for the determination of Landiolol in human plasma. dovepress.com This technique allows for the precise determination of the molecular mass and structural information of Landiolol, confirming its purity and identity.
A validated LC-MS/MS method for Landiolol and its metabolites, M1 and M2, involves the following: doi.org
Ionization: Positive electrospray ionization mode. doi.org
Detection: Multiple reaction monitoring (MRM) to enhance selectivity and reduce interference. doi.orgmdpi.com
Monitored Transitions: Specific precursor to product ion transitions are monitored for Landiolol (m/z 511 → 423), its metabolites M1 (m/z 396 → 309) and M2 (m/z 368 → 281), and an internal standard like acebutolol (B1665407) (m/z 337 → 260). doi.org
This approach has been successfully used in pharmacokinetic studies to calculate the blood concentrations of Landiolol and its metabolites. doi.org The limit of quantification (LOQ) for Landiolol using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method has been reported to be 0.5 ng/mL. mdpi.com
Table 2: LC-MS/MS Parameters for Landiolol and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Landiolol | 511 | 423 |
| Metabolite M1 | 396 | 309 |
| Metabolite M2 | 368 | 281 |
Fluorescence Detection Techniques
Metabolite Separation and Identification Techniques in Experimental Samples
Landiolol undergoes metabolism primarily through hydrolysis of its ester group, a reaction catalyzed by pseudocholinesterases and carboxylesterases in the plasma and liver. nih.govbmj.com This process yields a carboxylic acid component, known as metabolite M1, which can be further metabolized through β-oxidation to form metabolite M2, a substituted benzoic acid.
The separation and identification of these metabolites are critical for a comprehensive understanding of Landiolol's metabolic fate. LC-MS/MS methods, as described above, are instrumental in this process. doi.org By monitoring the specific mass transitions for the parent drug and its expected metabolites, researchers can effectively separate and identify these compounds in experimental samples. doi.org
Application in Pre-clinical Biological Sample Analysis (e.g., plasma, tissue homogenates, cell lysates)
The analytical methods developed for Landiolol have been widely applied in the analysis of various pre-clinical biological samples.
Plasma: Numerous studies have utilized HPLC with fluorescence or mass spectrometric detection to quantify Landiolol and its metabolites in human and animal plasma. tandfonline.comdovepress.comdoi.org This is essential for pharmacokinetic studies, determining parameters such as half-life, clearance, and volume of distribution. doi.orgdrugbank.com To prevent the rapid degradation of Landiolol by plasma esterases, blood samples are typically collected in tubes containing an inhibitor like neostigmine. nih.govresearchgate.netnih.gov
Tissue Homogenates: In pre-clinical research, analyzing Landiolol concentrations in tissue homogenates, such as from the heart, can provide insights into the drug's distribution and local effects. For instance, studies in rats have investigated the cardioprotective effects of Landiolol, which would necessitate the analysis of heart tissue samples. jst.go.jp
Cell Lysates: While specific examples for Landiolol are less commonly detailed in readily available literature, the analysis of cell lysates would be relevant in in vitro studies investigating the compound's mechanism of action at a cellular level, for example, in studies of its effects on cardiac cells.
The data gathered from the analysis of these various biological samples are fundamental to establishing the pharmacokinetic and pharmacodynamic profile of Landiolol.
Viii. Future Directions in 2r,4r Landiolol Academic Research
Elucidating Novel Intracellular Signaling Pathways and Mechanistic Interplay
(2R,4R)-Landiolol primarily exerts its effects by competitively blocking β1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). nih.govrxlist.com This blockade interferes with the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling events. nih.gov The primary outcome is a decrease in heart rate, myocardial contractility, and conduction velocity. nih.govdrugbank.com
Future research will likely delve deeper into the nuanced intracellular signaling pathways affected by (2R,4R)-Landiolol. While the canonical Gs protein-cAMP-protein kinase A (PKA) pathway is well-established, the potential for (2R,4R)-Landiolol to influence other signaling cascades warrants further investigation. nih.govbham.ac.uk For instance, β-blockers can stimulate extracellular signal-regulated kinases (ERK) 1 and 2, which may contribute to cardioprotective effects during ischemia and in heart failure. researchgate.net
Moreover, studies have suggested that landiolol (B1674458) may have anti-inflammatory properties, as evidenced by its ability to decrease serum levels of TNF-α and IL-6 in rat models. nih.govresearchgate.net The precise intracellular mechanisms underlying these anti-inflammatory effects are not fully understood and represent a significant area for future exploration. Research could focus on how (2R,4R)-Landiolol modulates inflammatory signaling pathways, potentially independent of its β-blocking activity.
A key area of interest is the interaction of (2R,4R)-Landiolol with biomimetic membranes. Studies have shown that unlike non-selective β-blockers, landiolol does not interact with membrane lipid rafts, which may enhance its selectivity for β1-adrenergic receptors. However, it does interact with mitochondrial membranes, which could be linked to its antioxidant and cardioprotective properties. Further research is needed to fully elucidate the structural and functional consequences of these membrane interactions.
Advanced Stereoisomer-Specific Design and Synthesis for Enhanced Target Selectivity
Landiolol is a chiral compound with two asymmetric carbon atoms, resulting in four possible stereoisomers. geneesmiddeleninformatiebank.nl The clinically used form is the (S,S)-isomer. geneesmiddeleninformatiebank.nl However, the specific properties and potential therapeutic applications of the other stereoisomers, including the (2R,4R)-enantiomer, remain largely unexplored.
Future synthetic chemistry efforts will likely focus on the development of highly efficient and stereoselective synthetic routes to access each of the landiolol stereoisomers in high purity. Current synthetic strategies often involve expensive chiral starting materials and can result in low yields, necessitating chromatographic purification. google.comgoogle.comgoogleapis.com Novel synthetic methodologies, such as those employing kinetic resolution of racemic intermediates, are being explored to improve efficiency and reduce costs. google.comgoogleapis.com
For example, it is known that the pure S-enantiomer structure of landiolol is associated with fewer hypotensive side effects. newdrugapprovals.org Investigating the hemodynamic and electrophysiological effects of the (2R,4R)-isomer and other stereoisomers could reveal unique profiles that may be advantageous in specific clinical scenarios.
Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for Comprehensive Mechanistic Understanding in Pre-clinical Models
To gain a more holistic understanding of the biological effects of (2R,4R)-Landiolol, future research will increasingly rely on the integration of multi-omics data from pre-clinical models. nih.gov This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes induced by the drug. nih.govmdpi.com
In the context of sepsis research, for instance, metabolomic and proteomic profiling of samples from preclinical models treated with landiolol could identify novel biomarkers of drug response and provide insights into its cardioprotective and anti-inflammatory mechanisms. researcher.lifenih.gov A sub-study of the STRESS-L trial, which investigated landiolol in septic shock, included the analysis of inflammatory and metabolomic markers to better understand its effects. researcher.life While the results were not conclusive, they highlighted the potential of this approach. bham.ac.uk
Future studies could employ advanced techniques like flow infusion electrospray ionization high-resolution mass spectrometry for metabolite fingerprinting. researcher.life By correlating changes in the metabolome and proteome with physiological outcomes, researchers can uncover previously unknown signaling pathways and molecular targets of (2R,4R)-Landiolol. This approach could be particularly valuable in understanding the drug's effects in complex conditions like sepsis-induced cardiomyopathy. researchgate.net
The development of computational frameworks like TransPro, which can predict drug-induced proteome profiles, will further enhance the power of multi-omics integration. nih.gov Such tools can help to impute missing data and facilitate the screening of compounds in a systems pharmacology context. nih.gov
Development of Advanced Computational Models for Pharmacological Prediction and Drug Design
Computational modeling is becoming an indispensable tool in modern drug discovery and development. acs.org In the context of (2R,4R)-Landiolol, the development of advanced computational models will play a crucial role in predicting its pharmacological properties and guiding the design of new, improved analogs.
Pharmacokinetic (PK) modeling, for example, can help to optimize dosing regimens and predict drug concentrations in different patient populations. nii.ac.jpnih.gov Population PK models for landiolol have been developed and refined, but there is still room for improvement, particularly in accounting for non-linear pharmacokinetics. nii.ac.jp
At the molecular level, homology modeling and molecular docking simulations can provide insights into the binding of (2R,4R)-Landiolol and its analogs to the β1-adrenergic receptor. acs.org While the resolution of current GPCR models can be a limitation, they still offer valuable information for rational drug design. acs.org As more high-resolution crystal structures of GPCRs become available, the accuracy of these models will continue to improve.
Furthermore, machine learning and deep learning approaches can be used to develop predictive models for drug efficacy and adverse effects. nih.govoup.com By training these models on large datasets of chemical structures and biological activities, it is possible to screen virtual libraries of compounds and prioritize candidates for experimental testing.
Further Exploration of Receptor Biased Agonism and its Mechanistic Advantages in Distinct Cellular Contexts
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, has opened up new possibilities for drug design. researchgate.net While landiolol is classified as a β1-antagonist, some studies have suggested that it may exhibit very slight partial agonistic activity, particularly at high concentrations. researchgate.netnih.govnih.gov This biased agonism appears to favor the β-arrestin pathway, leading to the phosphorylation of ERK1/2, which may have cardioprotective effects. researchgate.netnih.gov
Future research should further explore the biased agonism of (2R,4R)-Landiolol and its stereoisomers in different cellular contexts. This will involve using a range of in vitro assays to dissect the G protein-dependent and β-arrestin-dependent signaling pathways activated by these compounds. Understanding the structural basis of biased agonism at the β1-adrenergic receptor could enable the design of new ligands with finely tuned signaling properties.
For example, a biased agonist that strongly activates the cardioprotective β-arrestin pathway while minimally affecting G protein signaling could offer a superior therapeutic profile for patients with heart failure. Conversely, a pure antagonist with no biased activity might be preferable in other situations. The ability to tailor the signaling bias of a drug could lead to more effective and safer treatments for a variety of cardiovascular diseases.
Q & A
Q. How should researchers design a clinical trial to evaluate Landiolol’s efficacy in preventing postoperative atrial fibrillation (POAF)?
Methodological Answer:
- Experimental Design : Use a randomized, double-blind, placebo-controlled trial (RCT) with stratification by surgical type (e.g., cardiac vs. non-cardiac) .
- Key Variables : Define POAF using standardized criteria (e.g., ≥30 seconds of AF on ECG) and monitor outcomes for 7 days post-surgery .
- Dosing Protocol : Administer Landiolol intravenously at 1–5 μg/kg/min, starting preoperatively and continuing for ≥24 hours post-surgery .
- Statistical Power : Calculate sample size based on anticipated POAF incidence (e.g., 25% in control vs. 10% in treatment groups) .
Q. What are validated dosing strategies for Landiolol in managing intraoperative tachycardia?
Methodological Answer:
- Bolus Administration : Use 0.1–0.3 mg/kg bolus doses to reduce heart rate (HR) by 20–30% within 3–20 minutes .
- Safety Monitoring : Track systolic blood pressure (SBP) to avoid hypotension, particularly at higher doses (≥0.3 mg/kg) .
- Population Considerations : Adjust dosing for hypertensive patients (e.g., 0.2 mg/kg bolus) to account for reduced β-blocker sensitivity .
Q. How can researchers ensure methodological rigor in Landiolol pharmacokinetic studies?
Methodological Answer:
- Sample Preparation : Dissolve Landiolol hydrochloride in sterile saline, centrifuge to avoid degradation, and store at -20°C with limited freeze-thaw cycles .
- Analytical Validation : Use high-performance liquid chromatography (HPLC) with UV detection, cross-validated against pharmacopeial standards .
Advanced Research Questions
Q. How should heterogeneity be addressed in meta-analyses of Landiolol’s antiarrhythmic efficacy?
Methodological Answer:
- Data Synthesis : Use random-effects models to account for variability in study designs (e.g., dosing schedules, POAF definitions) .
- Sensitivity Analysis : Exclude trials with high risk of bias (assessed via Cochrane Collaboration’s tool) or non-standardized endpoints .
- Subgroup Analysis : Stratify by patient age (≥65 vs. <65), renal function (eGFR <60 mL/min/1.73 m²), or concurrent β-blocker use .
Q. What statistical methods are appropriate for analyzing Landiolol’s dose-response relationship in hypertensive patients?
Methodological Answer:
Q. How can contradictory findings between Landiolol’s hemodynamic effects be resolved?
Methodological Answer:
Q. What frameworks optimize subgroup identification in Landiolol trials?
Methodological Answer:
- PICO Framework : Define subgroups by Population (e.g., renal impairment), Intervention (dose), Comparator (placebo), and Outcomes (HR reduction ≥20%) .
- Machine Learning : Apply unsupervised clustering to EHR data to identify phenotypes with differential Landiolol responses .
Methodological Pitfalls to Avoid
- Inadequate Blinding : Failing to mask Landiolol administration in open-label trials may inflate efficacy estimates .
- Overlooking Confounders : Ignoring pre-treatment β-blocker use (20.5% in some cohorts) can bias HR reduction analyses .
- Underpowered Subgroups : Small subgroup sizes (e.g., NYHA Class IV, n=36) limit statistical validity; use propensity score matching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
